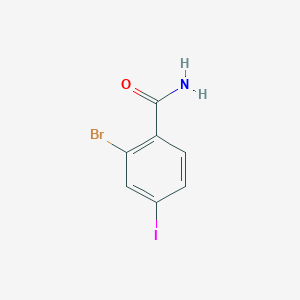

2-Bromo-4-iodobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXZIYFNBWBQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of 2-Bromo-4-iodobenzamide in Modern Synthetic Chemistry: A Technical Guide

Introduction: A Versatile Dihalogenated Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Aryl halides serve as fundamental building blocks, offering synthetic handles for the strategic introduction of diverse functionalities. Among these, dihalogenated aromatic compounds present a unique opportunity for sequential and site-selective modifications. 2-Bromo-4-iodobenzamide has emerged as a highly valuable, yet underexplored, intermediate, possessing two distinct halogen atoms whose differential reactivity can be harnessed for controlled, stepwise synthetic transformations.

This technical guide provides an in-depth exploration of the chemical properties and reactivity of 2-Bromo-4-iodobenzamide. We will delve into its physicochemical characteristics, outline a reliable synthetic pathway, and, most critically, analyze its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The causality behind experimental choices and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.

Physicochemical Properties of 2-Bromo-4-iodobenzamide

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key properties of 2-Bromo-4-iodobenzamide are summarized in the table below.

| Property | Value | Source/Comment |

| CAS Number | 1261516-26-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrINO | [1] |

| Molecular Weight | 325.93 g/mol | [1] |

| Appearance | Likely a solid at room temperature. | Inferred from related structures. |

| Melting Point | Not experimentally determined. Estimated to be similar to 2-bromo-4-iodobenzaldehyde (112-114 °C). | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) and poorly soluble in water. | Based on its chemical structure. |

| SMILES | C1=CC(=C(C=C1I)Br)C(=O)N | [1] |

| InChIKey | ORXZIYFNBWBQCP-UHFFFAOYSA-N | [5] |

Synthesis of 2-Bromo-4-iodobenzamide

The synthesis of 2-Bromo-4-iodobenzamide can be efficiently achieved from its corresponding carboxylic acid precursor, 2-bromo-4-iodobenzoic acid. This transformation is a standard and robust amidation reaction.

Experimental Protocol: Synthesis of 2-Bromo-4-iodobenzamide

This two-step procedure starts with the synthesis of the precursor 2-bromo-4-iodobenzoic acid, followed by its conversion to the target amide.

Step 1: Synthesis of 2-Bromo-4-iodobenzoic Acid

The synthesis of 2-bromo-4-iodobenzoic acid from simpler precursors is a known process in organic chemistry.[6]

Step 2: Amidation of 2-Bromo-4-iodobenzoic Acid

-

Materials:

-

2-Bromo-4-iodobenzoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in an organic solvent) or Ammonium chloride/triethylamine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-iodobenzoic acid (1.0 equiv) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 - 1.5 equiv) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

-

Slowly add an excess of a concentrated ammonia solution. Stir vigorously for 1-2 hours at 0 °C.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-4-iodobenzamide.

-

Chemical Reactivity and Strategic Applications

The synthetic utility of 2-Bromo-4-iodobenzamide lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[7] This reactivity trend (I > Br > Cl) allows for highly regioselective functionalization at the 4-position under carefully controlled, milder reaction conditions, leaving the 2-bromo position available for subsequent transformations.[7][8]

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The ability to selectively functionalize the C-I bond is a cornerstone of this reagent's utility. Below are detailed protocols for key cross-coupling reactions, adapted from established procedures for structurally similar dihalopyridines.[8]

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.[9] By employing this reaction, an aryl or vinyl group can be selectively introduced at the 4-position of 2-Bromo-4-iodobenzamide.

-

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

-

Materials:

-

2-Bromo-4-iodobenzamide (1.0 equiv)

-

Arylboronic acid or ester (1.1 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O)

-

-

Procedure:

-

In a Schlenk flask, combine 2-Bromo-4-iodobenzamide, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst and degassed solvent.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

-

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[10][11] This reaction can be performed selectively at the C-4 position of 2-Bromo-4-iodobenzamide.

-

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 4-Position

-

Materials:

-

2-Bromo-4-iodobenzamide (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

-

Degassed anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

-

Add 2-Bromo-4-iodobenzamide and the amine.

-

Add the degassed solvent.

-

Seal the tube and heat the mixture with stirring to 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

-

-

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[12][13] The greater reactivity of the C-I bond allows for the selective introduction of an alkyne at the 4-position.[8][14]

-

Experimental Protocol: Selective Sonogashira Coupling at the 4-Position

-

Materials:

-

2-Bromo-4-iodobenzamide (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

-

Degassed anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4-iodobenzamide, the palladium catalyst, and CuI.

-

Add the degassed solvent and amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature to 50 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

-

-

Visualization of Synthetic Pathways and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the synthetic workflow and the catalytic cycles of the key reactions.

Caption: Synthetic workflow for 2-Bromo-4-iodobenzamide and its subsequent selective functionalization.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton ortho to the bromine will likely be the most downfield, followed by the proton ortho to the iodine, and finally the proton between the two halogens. The amide protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The carbons directly attached to the halogens will be significantly influenced by their electronegativity and size.

-

IR Spectroscopy: The infrared spectrum will feature a characteristic C=O stretch for the amide at approximately 1650-1680 cm⁻¹. N-H stretching vibrations will be visible as one or two bands in the region of 3100-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 325, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the amino group, the carbonyl group, and the halogen atoms.[15]

Conclusion

2-Bromo-4-iodobenzamide is a potent and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science. Its key strategic advantage lies in the differential reactivity of the C-I and C-Br bonds, which allows for predictable and chemoselective functionalization. By employing milder conditions, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be directed to the more reactive 4-iodo position, leaving the 2-bromo position intact for subsequent synthetic manipulations. This guide has provided a comprehensive overview of its properties, a practical synthetic route, and detailed protocols for its strategic application. As the demand for complex and diverse molecular scaffolds continues to grow, the utility of 2-Bromo-4-iodobenzamide as a key synthetic intermediate is poised to become increasingly recognized and exploited by the scientific community.

References

-

NROChemistry. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. 2-Bromobenzamide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-iodobenzaldehyde: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 2-Bromo-4-iodobenzaldehyde. [Link]

-

PubChem. 2-Bromo-4-iodobenzoic acid. [Link]

-

PubChem. 5-Bromo-2-iodobenzamide. [Link]

-

PubChem. 2-Bromo-4-iodobenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-iodobenzamide. [Link]

- Google Patents.

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-iodobutane. [Link]

-

PubChem. SID 340094312. [Link]

-

PubChem. 2-Bromo-4-iodophenol. [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. rndmate.com [rndmate.com]

- 3. parchem.com [parchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-4-iodobenzamide,1261516-26-0-Amadis Chemical [amadischem.com]

- 6. 2-Bromo-4-iodobenzoic acid | C7H4BrIO2 | CID 20373981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-iodobenzamide

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-4-iodobenzamide, a halogenated aromatic amide of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. Detailed experimental protocols are provided as a self-validating framework for researchers seeking to acquire and confirm this data. This guide is intended for an audience of researchers, scientists, and professionals who require a foundational understanding of how to structurally elucidate this molecule using modern spectroscopic techniques.

Introduction: The Imperative of Spectroscopic Analysis

The unequivocal structural confirmation of a chemical entity is a cornerstone of chemical research and pharmaceutical development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms and the nature of functional groups. For a molecule like 2-Bromo-4-iodobenzamide, with its specific substitution pattern, each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. Understanding the theoretical basis for the expected spectral output allows scientists not only to confirm the identity of a synthesized compound but also to identify impurities and understand its chemical behavior.

This guide explains the causality behind the predicted data, grounding the interpretation in the fundamental electronic and steric effects exerted by the bromine, iodine, and amide substituents on the aromatic ring.

Molecular Structure and Workflow

A logical workflow is essential for the systematic characterization of a novel or uncharacterized compound. The process begins with sample preparation, followed by data acquisition across multiple spectroscopic platforms, and culminates in the integrated interpretation of all data to build a cohesive structural assignment.

Caption: General workflow for spectroscopic characterization.

Caption: Structure of 2-Bromo-4-iodobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides precise information on the connectivity, chemical environment, and stereochemistry of atoms.

Expertise & Experience: Causality in NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. For benzamides, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its high polarity, which effectively solubilizes the amide and prevents the exchangeable amide protons (-NH₂) from being obscured by residual water signals, a common issue in solvents like chloroform-d (CDCl₃).[1][2] The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine, iodine, and carbonyl group deshields the aromatic protons, shifting them downfield from the standard benzene signal (7.3 ppm).[3]

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures the acquisition of high-resolution spectra suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of solid 2-Bromo-4-iodobenzamide into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[5]

-

Ensure complete dissolution, using gentle vortexing if necessary. The solution must be transparent and free of solid particles.[4]

-

Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.[6]

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.[7]

-

-

Predicted NMR Data

The following data is predicted based on analysis of substituent effects and data from related structures.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-iodobenzamide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -NH₂ (Amide) | ~8.0, ~7.6 | Broad Singlet | - | 2H |

| H-3 | ~8.15 | Doublet | J ≈ 2.0 | 1H |

| H-5 | ~7.95 | Doublet of Doublets | J ≈ 8.4, 2.0 | 1H |

| H-6 | ~7.50 | Doublet | J ≈ 8.4 | 1H |

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-iodobenzamide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~167 |

| C-1 (-CONH₂) | ~138 |

| C-2 (-Br) | ~120 |

| C-3 | ~142 |

| C-4 (-I) | ~98 |

| C-5 | ~131 |

| C-6 | ~130 |

Interpretation of Predicted Spectra

-

¹H NMR Spectrum: The aromatic region is expected to show an AMX spin system for the three non-equivalent protons.

-

The two amide protons will appear as two distinct broad singlets due to hindered rotation around the C-N bond and their different environments relative to the ortho-bromo group.

-

H-3 is predicted to be the most downfield aromatic proton, appearing as a doublet due to coupling with H-5 (⁴J, meta-coupling). It is deshielded by the adjacent bromine and the ortho-amide group.

-

H-5 will be a doublet of doublets, showing coupling to both H-6 (³J, ortho-coupling) and H-3 (⁴J, meta-coupling).

-

H-6 will appear as a doublet due to coupling with H-5 (³J, ortho-coupling). It is expected to be the most upfield of the aromatic protons.

-

-

¹³C NMR Spectrum: Seven distinct signals are expected.

-

The carbonyl carbon (C=O) will resonate significantly downfield (~167 ppm), which is characteristic for amides.[8]

-

The carbon bearing the iodine (C-4 ) will be shifted significantly upfield (~98 ppm) due to the "heavy atom effect" of iodine.[9]

-

The carbon bearing the bromine (C-2 ) will also be shifted upfield compared to an unsubstituted carbon, but less dramatically than the iodo-substituted carbon.

-

The remaining four aromatic carbons will appear in the typical aromatic region (125-145 ppm), with their precise shifts determined by the combined electronic effects of all three substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Causality in IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation and provides high-quality, reproducible spectra.[10][11] The predicted vibrational frequencies are highly characteristic. The primary amide group (-CONH₂) is expected to show a distinctive pattern: two N-H stretching bands (asymmetric and symmetric), a strong C=O stretch (Amide I band), and an N-H bending vibration (Amide II band).[12] Conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency compared to a saturated amide.[13]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrumental interferences from the sample spectrum.[14]

-

Sample Analysis: Place a small amount of 2-Bromo-4-iodobenzamide powder directly onto the center of the ATR crystal.[15]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[15]

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 32 to 64 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.[14]

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as in step 1.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-iodobenzamide

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide | Medium |

| ~3080 | C-H Aromatic Stretch | Aromatic Ring | Medium-Weak |

| ~1660 | C=O Stretch (Amide I) | Primary Amide | Strong |

| ~1600 | N-H Bend (Amide II) | Primary Amide | Strong |

| ~1580, ~1470 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |

| ~1100-1000 | C-N Stretch | Amide | Medium |

| ~820 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

| ~680 | C-Br Stretch | Aryl Bromide | Medium-Strong |

| ~550 | C-I Stretch | Aryl Iodide | Medium |

Interpretation of Predicted Spectrum

-

The two distinct peaks above 3100 cm⁻¹ are the hallmark of a primary amide's N-H bonds.[12][16]

-

A very strong, sharp absorption around 1660 cm⁻¹ (the Amide I band) is the most prominent feature and confirms the presence of the carbonyl group.[13][17]

-

The strong Amide II band near 1600 cm⁻¹, resulting from N-H bending, further confirms the primary amide group.[12]

-

Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the aromatic C=C stretching vibrations.[18]

-

A strong band around 820 cm⁻¹ is diagnostic for the C-H out-of-plane bending associated with the 1,2,4-trisubstitution pattern on the benzene ring.[17]

-

The absorptions in the lower frequency "fingerprint region" for C-Br and C-I stretches provide evidence for the specific halogen substituents.[18][19]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

Expertise & Experience: Causality in MS

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule.[20][21] This method imparts significant energy, leading to predictable and reproducible fragmentation, which is excellent for structural elucidation and library matching.[22] For aromatic amides, the most characteristic fragmentation pathway involves the cleavage of the C-N bond (alpha-cleavage) to form a stable benzoyl cation.[23][24][25] Subsequent loss of carbon monoxide (CO) from this cation is also a common and diagnostic fragmentation step.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a volatile and thermally stable solid like 2-Bromo-4-iodobenzamide, a direct insertion probe is suitable.

-

Ionization: Bombard the vaporized sample molecules with electrons accelerated to an energy of 70 eV.[21]

-

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in the EI Mass Spectrum of 2-Bromo-4-iodobenzamide

| m/z Value | Ion | Identity / Origin | Notes |

|---|---|---|---|

| 325/327 | [M]⁺˙ | Molecular Ion | Isotopic pattern (1:1) due to ⁷⁹Br/⁸¹Br |

| 309/311 | [M - NH₂]⁺ | Loss of amino radical | - |

| 281/283 | [M - NH₂ - CO]⁺ | Loss of CO from benzoyl cation | - |

| 154/156 | [C₆H₃Br]⁺˙ | Phenyl cation fragment | Loss of I and CONH₂ |

| 75 | [C₆H₃]⁺ | Phenyl fragment | Loss of Br, I, and CONH₂ |

| 44 | [CONH₂]⁺ | Amide fragment | Result of alpha-cleavage |

Interpretation of Predicted Spectrum

-

Molecular Ion (M⁺˙): The most critical signal is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (a "doublet") at m/z 325 and 327, corresponding to the isotopes ⁷⁹Br and ⁸¹Br. This pattern is definitive proof of the presence of one bromine atom.

-

Primary Fragmentation: The most likely initial fragmentation is the alpha-cleavage of the amide C-N bond, leading to the loss of an amino radical (•NH₂), producing a strong peak for the 2-bromo-4-iodobenzoyl cation at m/z 309/311 (also showing the bromine isotopic signature).[26][27]

-

Secondary Fragmentation: This benzoyl cation is expected to readily lose a neutral carbon monoxide (CO) molecule, resulting in a 2-bromo-4-iodophenyl cation at m/z 281/283.[24][25]

-

Other significant fragments may arise from the cleavage of the carbon-halogen bonds.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a robust and comprehensive characterization of 2-Bromo-4-iodobenzamide. The predicted spectra, grounded in established chemical principles, offer a clear roadmap for researchers. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy will rapidly confirm the presence of the key primary amide and aromatic functionalities. Finally, mass spectrometry will establish the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern, while fragmentation analysis corroborates the overall structure. The protocols and interpretations laid out in this guide constitute a self-validating system for the definitive structural elucidation of this compound.

References

-

AIP Publishing. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[28]. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Retrieved from [Link]

-

IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Sabinet African Journals. (n.d.). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

NMR Spectral Data: A Compilation of Aromatic Proton Chemical Shifts. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. journals.co.za [journals.co.za]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. eng.uc.edu [eng.uc.edu]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. researchgate.net [researchgate.net]

- 24. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Solubility Profile of 2-Bromo-4-iodobenzamide in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 2-Bromo-4-iodobenzamide. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required to generate a robust and reliable solubility profile in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences the biopharmaceutical characteristics of an active pharmaceutical ingredient (API).[1] Poor aqueous solubility, in particular, presents a major hurdle in drug development, often leading to diminished bioavailability and therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is equally crucial for processes such as purification, crystallization, and formulation.[1]

2-Bromo-4-iodobenzamide (C₇H₅BrINO, MW: 325.93 g/mol ) is a halogenated benzamide derivative.[2] While specific data for this compound is limited, the solubility of the parent compound, benzamide, offers a predictive starting point. Benzamide is generally soluble in polar organic solvents and has limited solubility in water, a characteristic attributed to the interplay between its polar amide group and hydrophobic benzene ring.[3] The presence of bromo and iodo substituents on the benzene ring of 2-Bromo-4-iodobenzamide is expected to further influence its solubility profile by altering its polarity, molecular weight, and crystal lattice energy.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The amide group (-CONH₂) in 2-Bromo-4-iodobenzamide can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols and water.[3]

-

Dipole-Dipole Interactions: The polar nature of the amide group and the carbon-halogen bonds contribute to dipole-dipole interactions, enhancing solubility in polar aprotic solvents such as acetone and acetonitrile.

-

Van der Waals Forces: These are present in all molecules and are the primary forces of attraction in nonpolar solvents like hexane.

The interplay of these forces dictates the solubility of 2-Bromo-4-iodobenzamide in different classes of solvents.

Caption: Key intermolecular forces influencing solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-Bromo-4-iodobenzamide involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid screening of suitable solvents.[4]

Protocol:

-

Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of 2-Bromo-4-iodobenzamide to each labeled tube.[4]

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.[4]

-

Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.[4]

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[4]

-

Classification: Classify the solubility based on visual inspection as:[4]

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

This initial screening helps in selecting solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][5] It measures the concentration of a saturated solution that is in equilibrium with the undissolved solid.[5][6]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromo-4-iodobenzamide to a vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C or 37 °C).[6][7]

-

Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is fully saturated.[6][8] The time to reach equilibrium may need to be determined experimentally.[7]

-

-

Phase Separation:

-

Analysis:

-

Prepare a series of standard solutions of 2-Bromo-4-iodobenzamide of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6][8]

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

-

Caption: Workflow for the shake-flask solubility determination method.

Predicted and Illustrative Solubility Profile

While experimental determination is essential, a predicted solubility profile for 2-Bromo-4-iodobenzamide can be extrapolated from the known solubility of benzamide and the principles of solute-solvent interactions. The following table presents an illustrative solubility profile. Note: This data is for illustrative purposes and must be experimentally verified for 2-Bromo-4-iodobenzamide. The data for benzamide is included for reference.[9][10]

| Solvent Class | Solvent | Predicted Solubility of 2-Bromo-4-iodobenzamide | Reference Solubility of Benzamide (Mole Fraction at 298.15 K) |

| Polar Protic | Water | Very Low | 0.0024 |

| Methanol | High | 0.1771 | |

| Ethanol | Moderate to High | 0.0886 | |

| 1-Propanol | Moderate | 0.0592 | |

| 1-Butanol | Moderate | 0.0416 | |

| Polar Aprotic | Acetone | High | 0.1345 |

| Acetonitrile | Moderate | 0.0216 | |

| Dimethyl Sulfoxide (DMSO) | High | N/A | |

| Ethyl Acetate | Low to Moderate | 0.0253 | |

| Nonpolar | Toluene | Very Low | N/A |

| Hexane | Very Low | N/A |

The increased molecular weight and the presence of large, polarizable halogen atoms in 2-Bromo-4-iodobenzamide are likely to decrease its solubility compared to benzamide in many solvents due to stronger crystal lattice forces. However, specific interactions with certain solvents may lead to exceptions.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of 2-Bromo-4-iodobenzamide. By combining a foundational understanding of intermolecular forces with rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their drug development and research activities. The provided protocols and illustrative data serve as a robust starting point for these essential investigations.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

XIONG Jing, ZHANG Tao, XU Ming-zhe, JIN Shao-hong. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). [Link]

-

Bio-protocol. Equilibrium solubility measurement. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWaiver. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

-

Solubility of Things. Benzamide. [Link]

-

ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2019). [Link]

-

Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023). [Link]

-

PubChem. 2-Bromo-4-iodobenzaldehyde. [Link]

-

ChemWhat. 2-BROMO-4-IODOBENZALDEHYDE CAS#: 261903-03-1. [Link]

-

CORE. Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. achmem.com [achmem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

A Technical Guide to the Synthetic Utility of 2-Bromo-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodobenzamide is a uniquely functionalized aromatic compound that serves as a powerful and versatile building block in modern organic synthesis. Its distinct electronic properties, stemming from the ortho-bromo and para-iodo substitutions on the benzamide core, allow for exceptional control over regioselective transformations. This guide provides an in-depth exploration of the core principles governing its reactivity, focusing on palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, highlighting the causality behind experimental choices. Furthermore, this document illustrates how the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be harnessed for sequential functionalization, enabling the efficient construction of complex, multi-substituted molecular architectures relevant to pharmaceutical and materials science.

Introduction: A Building Block Designed for Selectivity

In the quest for novel therapeutics and advanced functional materials, the ability to construct complex molecular frameworks with precision is paramount. 2-Bromo-4-iodobenzamide has emerged as a key intermediate, offering chemists two distinct and orthogonally reactive handles on a single aromatic ring. The strategic placement of a bromine atom ortho to the amide and an iodine atom para to it creates a system primed for selective, sequential chemical modifications.

The foundational principle behind its utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond, being weaker than the carbon-bromine bond, undergoes oxidative addition to a palladium(0) catalyst at a significantly faster rate.[1][2] This kinetic difference allows for the selective functionalization of the C4-position (iodine) under mild conditions, while leaving the more robust C2-position (bromine) intact for subsequent transformations. This inherent regioselectivity provides a powerful strategic advantage, streamlining the synthesis of disubstituted benzamides and related scaffolds.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is critical for its effective use. The key data for 2-Bromo-4-iodobenzamide are summarized below.

| Property | Value |

| CAS Number | 1261516-26-0[4] |

| Molecular Formula | C₇H₅BrINO |

| Molecular Weight | 325.93 g/mol [5] |

| Appearance | Off-white to beige solid |

| Melting Point | 112-114 °C[6][7] |

| Solubility | Soluble in DMSO, DMF, THF, and hot alcohols. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.13 (d, J=1.8 Hz, 1H), 7.89 (dd, J=8.2, 1.8 Hz, 1H), 7.80 (s, 1H), 7.45 (s, 1H), 7.31 (d, J=8.2 Hz, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.5, 141.2, 139.8, 132.5, 131.9, 122.0, 93.5 |

Note: NMR data is representative and may vary slightly based on solvent and concentration.

The Principle of Regioselective Cross-Coupling

The synthetic power of 2-Bromo-4-iodobenzamide is rooted in the predictable and controllable regioselectivity of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations is governed by the bond dissociation energy of the carbon-halogen (C-X) bond, which follows the trend C-I < C-Br < C-Cl.[8][9] The weaker C-I bond undergoes the initial, often rate-limiting, oxidative addition step of the catalytic cycle much more readily than the C-Br bond.[2][10]

This allows chemists to perform a coupling reaction selectively at the C4 position. By carefully selecting mild reaction conditions (e.g., lower temperatures, specific catalysts), the C-Br bond at the C2 position remains untouched, ready for a second, distinct coupling reaction.

Key Synthetic Transformations: Protocols and Insights

The following protocols are generalized representations and should be optimized for specific substrates. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron species.[11][12] When applied to 2-Bromo-4-iodobenzamide, this reaction proceeds with high selectivity at the C-I bond.

Experimental Protocol:

-

Setup: To a flame-dried Schlenk flask, add 2-Bromo-4-iodobenzamide (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[1]

-

Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/water (4:1) or dioxane/water (4:1).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

-

Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, catalysts with more specialized ligands, such as Buchwald's SPhos or XPhos, may offer improved yields and reaction times.

-

Base Selection: The choice of base is crucial.[12] Carbonates like K₂CO₃ are effective and economical. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.[13]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8][14] This reaction is exceptionally selective for the C-I bond, often proceeding smoothly at room temperature.[9][15]

Experimental Protocol:

-

Setup: In a Schlenk tube, combine 2-Bromo-4-iodobenzamide (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-5 mol%).[1][8]

-

Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

-

Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.[3] Monitor progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product via flash column chromatography.

Expert Insights:

-

Copper Co-catalyst: The role of CuI is to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[16] While essential for the classic protocol, copper-free Sonogashira conditions exist and can be beneficial for substrates sensitive to copper.[9]

-

Amine Base: The amine serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent. Et₃N is a common choice, but the bulkier DIPA can sometimes suppress side reactions.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[17][18] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, and like other cross-couplings, it can be directed selectively to the C-I bond of 2-Bromo-4-iodobenzamide.[2]

Experimental Protocol:

-

Setup: In a glovebox, charge a vial or Schlenk tube with 2-Bromo-4-iodobenzamide (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv.).[1]

-

Amine Addition: Add the amine coupling partner (1.1-1.2 equiv.).

-

Atmosphere & Solvent: Seal the vessel, remove from the glovebox, and add an anhydrous, degassed solvent (e.g., toluene or dioxane) under an inert atmosphere.

-

Reaction: Heat the mixture to 80-110 °C. Monitor the reaction until the starting material is consumed.

-

Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Expert Insights:

-

Ligand is Key: The choice of phosphine ligand is the most critical parameter in a Buchwald-Hartwig reaction.[17] Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond.[10]

-

Base Sensitivity: The substrate must be stable to the strong base required for the reaction. Amide or ester functional groups are generally tolerated, but careful selection of a base like K₃PO₄ may be necessary for highly sensitive substrates.[19]

Sequential Functionalization: A Workflow for Complexity

The true synthetic power of 2-Bromo-4-iodobenzamide is realized in sequential coupling strategies. After an initial selective coupling at the C-I position, the resulting 4-substituted-2-bromobenzamide becomes the substrate for a second coupling reaction under more forcing conditions to functionalize the C-Br bond.

This two-step, one-intermediate approach allows for the convergent and highly efficient synthesis of complex molecules that would be difficult to access through other means. It provides independent control over the substituents at the C2 and C4 positions, making it an invaluable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Conclusion

2-Bromo-4-iodobenzamide is more than just a dihalogenated aromatic; it is a sophisticated synthetic tool engineered for regioselectivity. The well-defined reactivity hierarchy between its carbon-iodine and carbon-bromine bonds provides a reliable platform for controlled, sequential functionalization. By mastering the application of modern cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—researchers can leverage this building block to accelerate the discovery and development of novel pharmaceuticals and advanced materials. Its utility underscores the power of strategic design in synthetic intermediates, enabling the efficient construction of molecular complexity.

References

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.

- NROChemistry. (n.d.). Sonogashira Coupling.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide.

- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.

- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.

- Benchchem. (n.d.). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Organic Chemistry. (2019, January 7). Sonogashira coupling [Video]. YouTube.

- Mashima, T. (2021).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 1). 2-Bromo-4-iodobenzaldehyde: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis.

- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.

- Wikipedia. (2023). Sonogashira coupling.

- Wikipedia. (2023). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). The Role of 2-Bromo-4-iodobenzaldehyde in Advanced Chemical Synthesis.

- Malakar, C. C. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 183-235.

- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

- PubChem. (n.d.). 5-Bromo-2-iodobenzamide. National Center for Biotechnology Information.

- ResearchGate. (2006). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- ResearchGate. (2014). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives.

- Achmem. (n.d.). 2-Bromo-4-iodobenzamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. achmem.com [achmem.com]

- 5. 5-Bromo-2-iodobenzamide | C7H5BrINO | CID 40428781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 2-Bromo-4-iodobenzamide (CAS No. 1261516-26-0) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-iodobenzamide, a key chemical intermediate with significant applications in modern pharmaceutical research, particularly in the development of targeted cancer therapies. This document will delve into its chemical and physical properties, safety and handling, synthesis, and its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Compound Profile and Physicochemical Properties

2-Bromo-4-iodobenzamide is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its structure, featuring both a bromine and an iodine atom on the benzene ring, allows for selective and differential reactivity in cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of 2-Bromo-4-iodobenzamide

| Property | Value | Source |

| CAS Number | 1261516-26-0 | [1][2] |

| Molecular Formula | C₇H₅BrINO | [3] |

| Molecular Weight | 325.93 g/mol | [3] |

| IUPAC Name | 2-bromo-4-iodobenzamide | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Data not available; related compound 4-iodobenzamide melts at 215-217°C | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available; likely soluble in polar organic solvents like DMF, DMSO | - |

| Storage | Store in a cool, dry, dark place.[3] | - |

Spectroscopic Data (Predicted)

While experimental spectra for 2-Bromo-4-iodobenzamide are not widely published, the following data are predicted based on the analysis of structurally related compounds such as 2-bromobenzamide, 4-bromobenzamide, and other halogenated benzamides.

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-iodobenzamide

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (3H) are expected in the range of δ 7.0-8.0 ppm. The amide protons (2H) would likely appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected, with the carbon atoms attached to the halogens and the carbonyl group showing characteristic downfield shifts. |

| IR (KBr) | Characteristic peaks for N-H stretching of the amide group (~3400-3200 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Br and C-I stretching in the fingerprint region. |

| Mass Spec (EI) | A molecular ion peak [M]⁺ at m/z 325 and 327 (due to bromine isotopes) would be expected, along with characteristic fragmentation patterns for benzamides. |

Safety and Handling

2-Bromo-4-iodobenzamide is a chemical compound intended for research and development purposes and should be handled by trained professionals in a laboratory setting. Based on safety data sheets for similar compounds, the following precautions are advised.[4][5][6][7]

Hazard Statements:

-

May be harmful if swallowed.[3]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Synthesis of 2-Bromo-4-iodobenzamide

Diagram 1: Plausible Synthetic Pathway for 2-Bromo-4-iodobenzamide

Caption: Plausible synthetic route from 2-bromo-4-iodotoluene.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A primary and highly significant application of 2-Bromo-4-iodobenzamide is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8]

The benzamide moiety of 2-Bromo-4-iodobenzamide is a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind to the catalytic site of the PARP enzyme.[10] The bromine and iodine atoms provide handles for further molecular elaboration through cross-coupling reactions to construct the final inhibitor scaffold.

Diagram 2: Role of 2-Bromo-4-iodobenzamide in PARP Inhibitor Synthesis

Caption: General scheme for the use of 2-Bromo-4-iodobenzamide.

Experimental Protocol Insight: Suzuki Coupling for PARP Inhibitor Synthesis

The following is a generalized protocol based on common practices for Suzuki coupling reactions used in the synthesis of PARP inhibitors, illustrating how 2-Bromo-4-iodobenzamide could be utilized.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4-iodobenzamide (1.0 eq.), the desired boronic acid or ester coupling partner (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product, a key intermediate or the final PARP inhibitor.

Suppliers

2-Bromo-4-iodobenzamide is available from various chemical suppliers that specialize in research and development chemicals. These include:

References

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. 2016;21(9):1234.

- Biosynth.

- Fisher Scientific.

- Fisher Scientific.

- SAFETY D

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. J Med Chem. 2021;64(23):17215-17237.

- Preparation method of 2-bromoiodobenzene. CN113292391A. 2021.

- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine

- Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Thesis. 2021.

- Application Notes and Protocols: 3-Fluoro-5-iodobenzamide as a Key Precursor for the Synthesis of PARP Inhibitors. BenchChem. 2025.

- Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorg Med Chem. 2022;61:116739.

- Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Org Process Res Dev. 2018;22(10):1414-1418.

- Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). 2017.

- Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. 2020;25(2):334.

Sources

- 1. parchem.com [parchem.com]

- 2. rndmate.com [rndmate.com]

- 3. achmem.com [achmem.com]

- 4. biosynth.com [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1261516-26-0 2-Bromo-4-iodobenzamide AKSci 6961EF [aksci.com]

- 12. 2-Bromo-4-iodobenzamide,1261516-26-0-Amadis Chemical [amadischem.com]

- 13. 1369843-16-2|2-Bromo-4-iodo-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]

molecular weight and formula of 2-Bromo-4-iodobenzamide

An In-depth Technical Guide to 2-Bromo-4-iodobenzamide for Advanced Research

This guide provides an in-depth technical overview of 2-Bromo-4-iodobenzamide, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships behind experimental choices and protocols, ensuring a robust and applicable understanding.

Core Physicochemical & Structural Data

A foundational understanding of a molecule's properties is paramount for its effective use in any research or development pipeline. 2-Bromo-4-iodobenzamide is a di-halogenated aromatic compound whose structure offers distinct reactivity at multiple sites, a feature highly valued in combinatorial chemistry and lead optimization.

Quantitative Data Summary

The essential physicochemical properties of 2-Bromo-4-iodobenzamide are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₇H₅BrINO[1][2] |

| Molecular Weight | 325.93 g/mol [1][2][3] |

| IUPAC Name | 2-bromo-4-iodobenzamide |

| CAS Number | 1261516-26-0[1][4] |

| Canonical SMILES | C1=CC(=C(C=C1I)Br)C(=O)N[1] |

| Appearance | Typically an off-white to pale beige solid |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature[1] |

Molecular Structure Diagram

The unique substitution pattern of 2-Bromo-4-iodobenzamide is the source of its synthetic versatility. The bromine and iodine atoms, along with the amide group, provide multiple handles for subsequent chemical modifications.

Caption: High-level workflow for the synthesis of 2-Bromo-4-iodobenzamide.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. The rationale behind each step is explained to ensure reproducibility and understanding.

Core Objective: To convert the carboxylic acid functional group of 2-bromo-4-iodobenzoic acid into a primary amide with high efficiency.

Materials & Reagents:

-

2-bromo-4-iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)

-

Deionized water

-

Ethanol or Ethyl Acetate/Hexanes for recrystallization

-

Standard inert atmosphere glassware, magnetic stirrer, ice bath

Protocol:

-

System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

-

Expertise & Experience: An inert, anhydrous environment is non-negotiable for the first step. Acyl chlorides are highly reactive towards water, and any moisture will hydrolyze the intermediate back to the starting material, severely reducing the yield.

-

-

Acid Chloride Formation:

-

Charge the flask with 2-bromo-4-iodobenzoic acid (1.0 eq).

-

Add anhydrous DCM (approx. 5-10 mL per gram of acid) to dissolve the starting material.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.5-2.0 eq) via the dropping funnel over 15-20 minutes. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Causality: The reaction is exothermic; slow addition at 0 °C prevents uncontrolled reaction rates and potential side-product formation. Thionyl chloride is used in excess to drive the reaction to completion. The byproducts (SO₂ and HCl) are gases, which simplifies workup.

-

-

Reaction Monitoring & Workup:

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). This will yield the crude 2-bromo-4-iodobenzoyl chloride as an oil or solid.

-

-

Ammonolysis:

-

Re-dissolve the crude acyl chloride in a fresh portion of anhydrous DCM.

-

In a separate beaker, cool an excess of concentrated ammonium hydroxide in an ice bath.

-

Add the acyl chloride solution dropwise to the vigorously stirred, cold ammonium hydroxide. A thick white precipitate of the product will form immediately.

-

Trustworthiness: This step is highly exothermic. The dropwise addition into a cold, stirred solution is a critical safety and purity control measure. It ensures localized heat dissipates, preventing potential degradation of the amide product.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring for an additional 30-60 minutes.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water (to remove ammonium salts) and a small amount of cold DCM (to remove non-polar impurities).

-

Dry the solid under vacuum. For highest purity, recrystallize the crude product from a suitable solvent system like ethanol/water.

-

Role in Drug Discovery and Development

The true value of 2-Bromo-4-iodobenzamide lies in its capacity as a versatile scaffold for building complex molecules. The differential reactivity of the C-Br and C-I bonds is the cornerstone of its utility.

-

Orthogonal Reactivity: The carbon-iodine bond is more reactive than the carbon-bromine bond in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 4-position while leaving the bromine at the 2-position available for a subsequent, different coupling reaction under harsher conditions.

-